ELR510444

Descripción general

Descripción

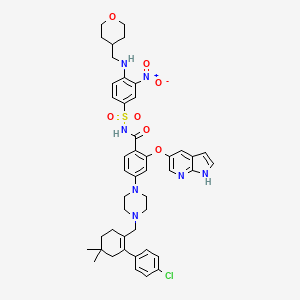

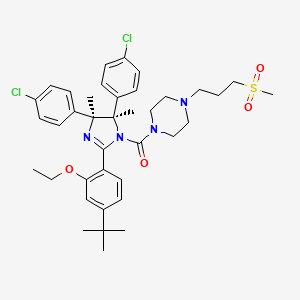

ELR510444 is a potent microtube disruptor with potential anticancer activity. This compound has potent microtubule-disrupting activity, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles and leading to mitotic arrest and apoptosis of cancer cells. This compound potently inhibited cell proliferation with an IC(50) value of 30.9 nM in MDA-MB-231 cells, inhibited the rate and extent of purified tubulin assembly, and displaced colchicine from tubulin, indicating that the drug directly interacts with tubulin at the colchicine-binding site.

Aplicaciones Científicas De Investigación

Disrupción de Microtúbulos

ELR510444 se conoce como un disruptor de microtúbulos {svg_1}. Los microtúbulos, que consisten en heterodímeros de α y β-tubulina, son un objetivo farmacológico eficiente para la terapia contra el cáncer {svg_2} {svg_3}. This compound puede unirse a la tubulina e interferir con el ensamblaje de microtúbulos {svg_4} {svg_5}.

Inhibición del Sitio de Unión a Colchicina

This compound y el parbendazol son inhibidores del sitio de unión a colchicina con actividades antiproliferativas {svg_6} {svg_7}. El sitio de unión a colchicina es un sitio de unión reconocido para los agentes que desestabilizan los microtúbulos {svg_8} {svg_9}.

Terapia contra el Cáncer

This compound se ha considerado como un objetivo importante para la oncoterapia {svg_10} {svg_11}. Inhibe la polimerización de tubulina, causando una pérdida de microtúbulos celulares y la formación de husos mitóticos aberrantes, que conducen al arresto mitótico y la apoptosis en las células cancerosas {svg_12} {svg_13}.

Evasión de la Resistencia a los Fármacos

This compound no es un sustrato para el transportador de fármacos P-glucoproteína y conserva la actividad en líneas celulares que sobreexpresan βIII-tubulina, lo que sugiere que evita ambos mecanismos clínicamente relevantes de resistencia a los fármacos para esta clase de agentes {svg_14}.

Diseño Racional de Fármacos

La falta de información estructural sobre el complejo tubulina-ELR510444 ha dificultado el diseño y desarrollo de fármacos más potentes con andamios similares {svg_15} {svg_16}. Sin embargo, las estructuras cristalinas informadas de la tubulina compleja con this compound proporcionan una justificación para el desarrollo de nuevos derivados de benzsulfamida y benzimidazol que se dirigen al sitio de unión a la colchicina {svg_17} {svg_18}.

Actividad Antitumoral

This compound ha mostrado una significativa actividad antitumoral en el modelo de xenotrasplante de MDA-MB-231 {svg_19} {svg_20}. Esto sugiere su posible uso en el tratamiento de varios tipos de cáncer.

Mecanismo De Acción

Target of Action

The primary targets of ELR510444 are microtubules and Hypoxia-inducible factors (HIFs) . Microtubules are a key component of the eukaryotic cytoskeleton, involved in cell division, morphogenesis, motility, and intracellular transport .

Mode of Action

This compound interacts with its targets in two main ways. Firstly, it inhibits microtubule polymerization by binding to tubulin at the colchicine site, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles . Secondly, it decreases HIF-1α and HIF-2α levels, thereby reducing the expression of genes regulated by these transcription factors .

Biochemical Pathways

The disruption of microtubules by this compound leads to mitotic arrest and apoptosis of cancer cells . The inhibition of HIF activity impacts the hypoxia signaling pathway, which plays a crucial role in the progression of renal cell carcinoma (RCC) and other cancers .

Result of Action

This compound has been shown to potently inhibit cell proliferation, induce apoptosis, and reduce tumor burden in xenograft models . It also disrupts microtubules, suggesting potential vascular disrupting and anti-angiogenic properties .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, cells deficient in von Hippel-Lindau (VHL), a protein that targets HIF for degradation, are more sensitive to this compound-mediated apoptosis

Análisis Bioquímico

Biochemical Properties

ELR510444 plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is a key component of the microtubule network within cells. Tubulin consists of α- and β-tubulin heterodimers that assemble into protofilaments, forming microtubules. This compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the formation of aberrant mitotic spindles and subsequent mitotic arrest .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting tubulin polymerization, this compound causes a loss of cellular microtubules, leading to mitotic arrest and apoptosis in cancer cells. This compound has been shown to reduce cell viability and clonogenic survival, particularly in renal cell carcinoma (RCC) cells. Additionally, this compound decreases the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the survival and proliferation of cancer cells under hypoxic conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules. The disruption of microtubule dynamics results in the formation of aberrant mitotic spindles, causing mitotic arrest and apoptosis. Additionally, this compound has been shown to abrogate HIF activity, further contributing to its antiproliferative effects in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods. Prolonged exposure to this compound can lead to the degradation of microtubules and long-term effects on cellular function. In in vitro and in vivo studies, this compound has demonstrated significant antitumor activity, with sustained effects on tumor growth and angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher dosages, the compound can induce toxic effects, including increased apoptosis and necrosis in tumor tissues. In RCC xenograft models, this compound has shown a dose-dependent reduction in tumor burden, with a therapeutic window that allows for effective treatment without severe adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to tubulin facilitates its accumulation in areas with high microtubule activity, such as dividing cells. This targeted distribution enhances the compound’s efficacy in disrupting microtubule dynamics and inhibiting cell proliferation .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the microtubule network. The compound’s binding to tubulin directs it to areas where microtubule assembly and disassembly occur. This localization is critical for its activity, as it allows this compound to effectively disrupt microtubule dynamics and induce mitotic arrest. Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .

Propiedades

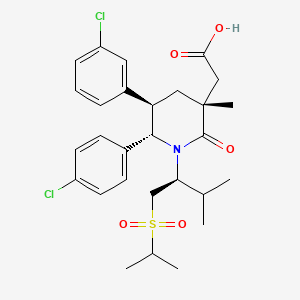

IUPAC Name |

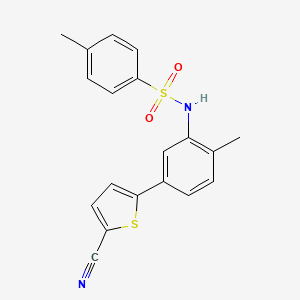

N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYXROIHHXHFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.